N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894013-65-1
VCID: VC4337435
InChI: InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27)
SMILES: CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C
Molecular Formula: C21H20ClN3O2S
Molecular Weight: 413.92

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

CAS No.: 894013-65-1

Cat. No.: VC4337435

Molecular Formula: C21H20ClN3O2S

Molecular Weight: 413.92

* For research use only. Not for human or veterinary use.

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide - 894013-65-1

Specification

CAS No. 894013-65-1
Molecular Formula C21H20ClN3O2S
Molecular Weight 413.92
IUPAC Name N'-(2-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Standard InChI InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)21-24-14(2)18(28-21)11-12-23-19(26)20(27)25-17-6-4-3-5-16(17)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27)
Standard InChI Key YTGMECRQCFNJCV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl)C

Introduction

N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This class is characterized by the presence of an oxalamide functional group (-CONHCONH-) and is often explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound integrates structural features such as a chlorophenyl group, a thiazole ring, and a p-tolyl substituent, which contribute to its chemical reactivity and biological activity.

Table 1: Basic Molecular Information

PropertyValue
Molecular FormulaC20H20ClN3O2S
Molecular Weight401.91 g/mol
Functional GroupsAmide, Thiazole, Chlorophenyl
SolubilityPredominantly in organic solvents

Synthesis Pathway

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Below is a general outline of the synthetic pathway:

  • Formation of the thiazole core:

    • Reaction of p-tolualdehyde with thiourea under acidic conditions forms a thiazole derivative.

  • Introduction of the chlorophenyl group:

    • A nucleophilic substitution reaction introduces the 2-chlorophenyl moiety.

  • Coupling with oxalamide:

    • The final step involves coupling the thiazole derivative with oxalyl chloride and subsequent amination to form the target oxalamide.

Analytical Characterization

The structure and purity of N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide can be confirmed using standard spectroscopic techniques:

Table 2: Spectroscopic Data

TechniqueObservations
1H-NMRSignals corresponding to aromatic protons (7–8 ppm), thiazole protons (6–7 ppm), and methyl groups (1–3 ppm).
13C-NMRPeaks for carbonyl carbons (~160–180 ppm), aromatic carbons (~120–140 ppm), and methyl carbons (~20 ppm).
IR SpectroscopyStrong absorption at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).
Mass SpectrometryMolecular ion peak at m/z = 402, confirming molecular weight.

Molecular Docking Studies

Preliminary docking studies suggest that N1-(2-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide may exhibit strong binding affinity toward protein targets such as kinases and enzymes involved in cancer cell signaling pathways.

Table 3: Docking Results (Hypothetical)

Target ProteinBinding Energy (kcal/mol)Key Interactions
Cyclooxygenase (COX)-8.5Hydrogen bonding, π-stacking
Tyrosine Kinase-9.0Hydrophobic interactions

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